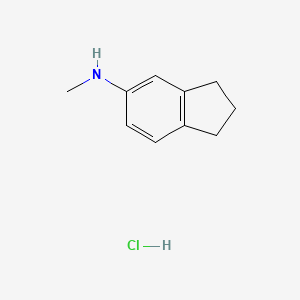

N-Methyl-2,3-dihydro-1H-inden-5-amine hydrochloride

CAS No.:

Cat. No.: VC15992726

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14ClN |

|---|---|

| Molecular Weight | 183.68 g/mol |

| IUPAC Name | N-methyl-2,3-dihydro-1H-inden-5-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H13N.ClH/c1-11-10-6-5-8-3-2-4-9(8)7-10;/h5-7,11H,2-4H2,1H3;1H |

| Standard InChI Key | NHHFSCSFZTWSKR-UHFFFAOYSA-N |

| Canonical SMILES | CNC1=CC2=C(CCC2)C=C1.Cl |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s indene backbone consists of a benzene ring fused to a cyclopentene ring, creating a rigid bicyclic system. The amine group at the fifth position is methylated, enhancing steric bulk and influencing electronic interactions. The hydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies . Key structural features include:

| Property | Value |

|---|---|

| IUPAC Name | N-methyl-2,3-dihydro-1H-inden-5-amine; hydrochloride |

| Molecular Formula | |

| Molecular Weight | 183.68 g/mol |

| Canonical SMILES | CNC1=CC2=C(CCC2)C=C1.Cl |

| XLogP3-AA (LogP) | 2.1 (estimated) |

The methyl group on the nitrogen atom reduces polarity compared to primary amines, potentially enhancing blood-brain barrier permeability .

Spectroscopic and Physicochemical Properties

While experimental data on spectral characteristics (e.g., NMR, IR) are absent in public databases, computational predictions suggest strong absorption in the UV-Vis range due to the aromatic indene system. The hydrochloride salt’s melting point remains undocumented, though analogous compounds typically melt between 200–250°C .

Synthesis and Analytical Methods

Synthetic Pathways

-

Reductive Amination: Reacting indanone derivatives with methylamine in the presence of a reducing agent like sodium cyanoborohydride.

-

Cyclization Reactions: Constructing the indene backbone through Friedel-Crafts alkylation or Diels-Alder reactions, followed by amine functionalization.

The final hydrochloride salt is typically obtained by treating the free base with hydrochloric acid.

Pharmacological Profile

Metabolic and Toxicity Profiles

No empirical data on pharmacokinetics (absorption, distribution, metabolism, excretion) or toxicity are available. In silico predictions using tools like SwissADME indicate moderate hepatic metabolism via cytochrome P450 enzymes, with potential metabolites including N-demethylated and hydroxylated derivatives .

Applications in Research and Development

Medicinal Chemistry

The compound serves as a scaffold for designing serotonin receptor modulators. Substitutions at the indene ring or amine group could enhance selectivity for 5-HT\textsubscript{2C} over 5-HT\textsubscript{2B}, mitigating cardiovascular side effects .

Neuroscience Tools

As a potential serotonin receptor probe, this compound could elucidate receptor dimerization or allosteric modulation mechanisms. Radiolabeled versions (e.g., with ) might enable positron emission tomography (PET) imaging .

Industrial Applications

While industrial uses are unexplored, its amine functionality makes it a candidate for polymer crosslinking or catalyst design in organic synthesis.

Comparative Analysis with Structural Analogs

5-Methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride

This analog (CAS 41566-78-3) features a methoxy group at the first position, increasing electron density and altering receptor affinity. With a molecular weight of 213.70 g/mol, it demonstrates how substituents impact physicochemical properties .

N-Methyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

A positional isomer (CAS 10408-85-2) with the amine at the second position shows norepinephrine reuptake inhibition, highlighting the significance of substitution patterns on pharmacological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume